4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene
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Overview
Description
4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene is an aromatic compound with the molecular formula C12H5ClF4 It is characterized by the presence of a phenyl group substituted with a chlorine atom and four fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene typically involves the halogenation of 1-phenyl-2,3,5,6-tetrafluorobenzene. One common method is the chlorination of 1-phenyl-2,3,5,6-tetrafluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution: Formation of phenols or ethers.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated aromatic compounds.
Scientific Research Applications
4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing fluorine atoms enhances its reactivity, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,3,5,6-tetrafluorobenzene: Similar structure but lacks the phenyl group.
2,3,5,6-Tetrafluoro-1,4-phenylenediamine: Contains amino groups instead of chlorine and phenyl groups.
Tetrafluorophthalonitrile: Contains cyano groups instead of chlorine and phenyl groups.
Uniqueness
4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene is unique due to the combination of a phenyl group with chlorine and multiple fluorine atoms. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
29636-77-9 |
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Molecular Formula |
C12H5ClF4 |
Molecular Weight |
260.61 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetrafluoro-4-phenylbenzene |
InChI |
InChI=1S/C12H5ClF4/c13-8-11(16)9(14)7(10(15)12(8)17)6-4-2-1-3-5-6/h1-5H |
InChI Key |
ZBBGKODSORCRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)Cl)F)F |
Origin of Product |
United States |
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